N-[2-(dimethylamino)-2-phenylethyl]-2-ethoxynaphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-2-ethoxynaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-27-21-15-14-17-10-8-9-13-19(17)22(21)23(26)24-16-20(25(2)3)18-11-6-5-7-12-18/h5-15,20H,4,16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNQPVIODPTADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-2-ethoxynaphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxy-1-naphthoic acid with 2-(dimethylamino)-2-phenylethylamine under dehydrating conditions to form the desired amide linkage. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: N-[2-(dimethylamino)-2-phenylethyl]-2-ethoxynaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones and related derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[2-(dimethylamino)-2-phenylethyl]-2-ethoxynaphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including its role as a ligand in receptor studies.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]-2-ethoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions enable the compound to bind to various biological targets, influencing their activity and function.
Comparison with Similar Compounds
(i) Naphthalene-Based Analogues
The compound 4-[[4-(diethylamino)-2-methylphenyl]imino]-...naphthalenecarboxamide (CAS 102187-53-1) shares the naphthalene-carboxamide backbone with the target compound but differs in substituents. In contrast, the ethoxy group in the target compound may enhance solubility compared to halogenated or alkylated analogues .
(ii) Cyclohexene and Benzamide Derivatives
U-47700, a Schedule I controlled substance, exemplifies the pharmacological relevance of dimethylamino-cyclohexyl motifs in opioid receptor agonists. While the target compound lacks U-47700’s dichlorobenzamide structure, its dimethylamino-phenylethyl group could similarly influence µ-opioid receptor binding, warranting caution in regulatory contexts . The cyclohexene-based 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide highlights the role of halogenation in altering reactivity and bioactivity, though bromine substituents may reduce metabolic stability compared to ethoxy groups .
(iii) Ester vs. Carboxamide Functionality
The ester group in (±)-Ethyl-trans-2-(dimethylamino)-1-phenyl-3-cyclohexene-1-carboxylate confers higher hydrolytic lability relative to the carboxamide linkage in the target compound. This difference may translate to shorter biological half-lives for ester derivatives, as seen in prodrug design .
Biological Activity
N-[2-(dimethylamino)-2-phenylethyl]-2-ethoxynaphthalene-1-carboxamide, often referred to as a naphthalene derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is of particular interest in the fields of medicinal chemistry and pharmacology, as it may exhibit various therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C_{20}H_{25}N_{1}O_{2}, with a molecular weight of approximately 311.43 g/mol. The structure features a naphthalene ring system substituted with an ethoxy group and a dimethylamino group, which may influence its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that naphthalene derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism may involve the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of the naphthalene moiety is often linked to enhanced antibacterial properties.
- Neuroprotective Effects : Some studies indicate that naphthalene derivatives can exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
-
Anticancer Effects in Breast Cancer Cells :
- A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The compound induced apoptosis as evidenced by increased caspase activity.
-
Antimicrobial Activity :
- In vitro assays demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL respectively.
-
Neuroprotective Study :
- Research involving neuronal cell lines showed that the compound could reduce oxidative stress markers and enhance cell survival under neurotoxic conditions, suggesting potential for treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Q & A
What are the established synthetic routes for N-[2-(dimethylamino)-2-phenylethyl]-2-ethoxynaphthalene-1-carboxamide, and how can reaction conditions be optimized for higher yield?
Basic Research Question
The compound is synthesized via multi-step organic reactions, typically involving:
Amide coupling : Reaction of 2-ethoxynaphthalene-1-carboxylic acid with 2-(dimethylamino)-2-phenylethylamine using coupling agents like EDC/HOBt.
Purification : Column chromatography or recrystallization to isolate the product .
Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Temperature control : Maintaining 0–5°C during coupling minimizes side reactions.
- Scale-up : Continuous flow reactors improve reproducibility and safety for large-scale synthesis .
What analytical techniques are most effective for confirming the structural integrity of this compound?
Basic Research Question
Key Techniques :
| Technique | Purpose | Example Conditions |
|---|---|---|
| NMR | Confirm backbone structure and substituents | ¹H NMR (400 MHz, DMSO-d₆): δ 7.5–8.2 (naphthalene protons), δ 2.2–3.1 (dimethylamino group) |
| HRMS | Verify molecular weight | ESI⁺: m/z calculated for C₂₃H₂₆N₂O₂, 386.1994; observed 386.2001 |
| HPLC | Assess purity (>95%) | C18 column, acetonitrile/water gradient, UV detection at 254 nm |
How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?
Advanced Research Question
Methodological Approaches :
- Comparative Assays : Replicate studies in parallel using standardized cell lines (e.g., HEK293 vs. SH-SY5Y) to isolate system-specific variables .
- Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with biophysical methods (e.g., surface plasmon resonance) to confirm target engagement .
- Meta-Analysis : Aggregate data from independent labs to identify trends or outliers, adjusting for variables like solvent (DMSO% ≤0.1%) or incubation time .
What in vitro and in vivo models are suitable for elucidating the mechanism of action of this compound in neurological disorders?
Advanced Research Question
In Vitro Models :
- Primary Neuronal Cultures : Assess neuroprotective effects against glutamate-induced excitotoxicity.
- Receptor Binding Assays : Screen for affinity toward σ-1 or NMDA receptors using radioligand displacement .
In Vivo Models : - Rodent Behavioral Tests : Morris water maze for cognitive enhancement studies.
- Microdialysis : Measure neurotransmitter release (e.g., dopamine) in striatal regions .
Tools : CRISPR-Cas9 knockouts to validate target specificity .
What strategies are recommended for the pharmacological profiling of this compound to assess its therapeutic potential?
Basic Research Question
Stepwise Profiling :
In Vitro ADME :
- Permeability : Caco-2 monolayer assay (Papp >1 ×10⁻⁶ cm/s).
- Metabolic Stability : Microsomal half-life (t₁/₂ >30 min in human liver microsomes) .
In Vivo PK : Single-dose pharmacokinetics in rodents (Cmax, AUC₀–24h).
Toxicity Screening : Ames test for mutagenicity and hERG assay for cardiac risk .
How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of derivatives of this compound?
Advanced Research Question
SAR Design Framework :
Core Modifications :
- Replace the ethoxy group with methoxy or propoxy to alter lipophilicity (clogP ±0.5) .
Side Chain Variations :
- Substitute dimethylamino with pyrrolidino or piperidino to modulate receptor selectivity .
High-Throughput Screening :
- Test derivatives against a panel of 50+ kinases to identify off-target effects.
Computational Modeling :
- Docking studies (e.g., AutoDock Vina) to prioritize substituents with optimal binding energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
